MAO-A Inhibitory Potency: 3-Methoxy-5,6,7,8-THQ vs. Unsubstituted 5,6,7,8-THQ
In a recombinant human MAO-A fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes, 3-Methoxy-5,6,7,8-tetrahydroquinoline (CHEMBL172856) exhibited an IC₅₀ of 25.3 µM (2.53E+4 nM) [1]. Under closely comparable assay conditions, the unsubstituted 5,6,7,8-tetrahydroquinoline (CHEMBL145059) showed an IC₅₀ of 90.4 µM (9.04E+4 nM) [2]. This represents a 3.6-fold greater inhibitory potency for the 3-methoxy derivative. The quantitative difference is attributed to the electron-donating methoxy group at the 3-position enhancing binding interactions within the MAO-A active site. No data are available for the 2-methoxy or 4-methoxy regioisomers under identical conditions; thus, the comparison is restricted to the unsubstituted parent scaffold.
| Evidence Dimension | MAO-A inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 25.3 µM (2.53E+4 nM) |
| Comparator Or Baseline | 5,6,7,8-Tetrahydroquinoline (unsubstituted): IC₅₀ = 90.4 µM (9.04E+4 nM) |
| Quantified Difference | 3.6-fold greater potency (25.3 µM vs. 90.4 µM) |
| Conditions | Recombinant human MAO-A; substrate: kynuramine; detection: fluorescence of 4-hydroxyquinoline metabolite; incubation: 20 min. Data curated by ChEMBL and deposited in BindingDB. |
Why This Matters
Researchers selecting a tetrahydroquinoline scaffold for MAO-A inhibitor development should prioritize the 3-methoxy derivative over the unsubstituted core due to the 3.6-fold potency advantage, which translates to lower compound consumption and more tractable SAR expansion at micromolar hit stage.
- [1] BindingDB. BDBM50493476 (CHEMBL172856). 3-Methoxy-5,6,7,8-tetrahydroquinoline. IC50 = 2.53E+4 nM for recombinant human MAO-A. View Source
- [2] BindingDB. BDBM50409066 (CHEMBL145059). 5,6,7,8-Tetrahydroquinoline (unsubstituted). IC50 = 9.04E+4 nM for recombinant human MAO-A. View Source
